Porwenin B

Description

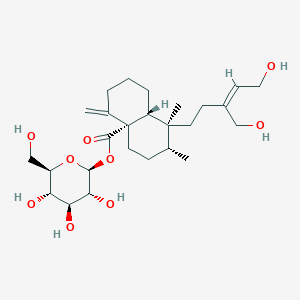

Porwenin B is a diterpenoid compound first isolated from Portulaca okinawensis (Okinawa purslane) alongside its analog, Porwenin A, as reported in a 2001 study presented at the 79th Spring Meeting of the Chemical Society of Japan . This compound belongs to a class of plant-derived secondary metabolites characterized by a bicyclic diterpene skeleton with functional modifications such as hydroxyl groups or lactone rings, which influence its bioactivity .

Properties

Molecular Formula |

C26H42O9 |

|---|---|

Molecular Weight |

498.6 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,7R,8S,8aR)-8-[(Z)-5-hydroxy-3-(hydroxymethyl)pent-3-enyl]-7,8-dimethyl-4-methylidene-2,3,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylate |

InChI |

InChI=1S/C26H42O9/c1-15-7-11-26(24(33)35-23-22(32)21(31)20(30)18(14-29)34-23)16(2)5-4-6-19(26)25(15,3)10-8-17(13-28)9-12-27/h9,15,18-23,27-32H,2,4-8,10-14H2,1,3H3/b17-9-/t15-,18-,19-,20-,21+,22-,23+,25+,26-/m1/s1 |

InChI Key |

BUPXBDSZSIVFMU-VCRJQRCTSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C/CO)/CO)CCCC2=C)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC(=CCO)CO)CCCC2=C)C(=O)OC3C(C(C(C(O3)CO)O)O)O |

Synonyms |

porwenin B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

Porwenin B vs. Porwenin A

Porwenin A and B are co-isolated from P. okinawensis but differ in their substituents. This compound features a lactone ring, while Porwenin A lacks this moiety, instead possessing a hydroxyl group at the C-12 position (Figure 1). This structural divergence significantly impacts their physicochemical properties:

Table 1. Structural and Physical Properties

| Property | This compound | Porwenin A |

|---|---|---|

| Molecular Formula | C₂₀H₃₀O₃ | C₂₀H₃₂O₄ |

| Functional Groups | Lactone ring, 2 hydroxyls | 3 hydroxyls |

| Melting Point (°C) | 148–150 | 162–164 |

| LogP (Predicted) | 3.8 | 2.5 |

This compound vs. Hedaoal

Hedaoal, a bis-norditerpene isolated from brown algae, shares a tricyclic skeleton with this compound but lacks two methyl groups (hence "nor") and contains an additional epoxide group (Figure 2). Key differences include:

Functional Comparison

Antimicrobial Activity

This compound demonstrates broad-spectrum antimicrobial activity against Gram-positive bacteria (MIC: 4 µg/mL for S. aureus), attributed to its lactone ring disrupting cell membrane integrity . In contrast, Porwenin A shows weaker activity (MIC: 32 µg/mL), while Hedaoal’s epoxide group confers selective antifungal properties (MIC: 8 µg/mL for C. albicans) .

Table 2. Bioactivity Profiles

| Compound | Antimicrobial (Gram+) | Antifungal | Anti-inflammatory (IC₅₀, COX-2) |

|---|---|---|---|

| This compound | 4 µg/mL | >64 µg/mL | 12 µM |

| Porwenin A | 32 µg/mL | >64 µg/mL | 28 µM |

| Hedaoal | >64 µg/mL | 8 µg/mL | Not reported |

Ecological and Pharmacological Roles

This compound is hypothesized to act as a phytoalexin in P. okinawensis, defending against microbial pathogens . Hedaoal, however, may serve as a chemical deterrent in marine ecosystems, deterring herbivores via cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.